molecular formula C16H16N4O3 B2635328 methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1708251-24-4

methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2635328
CAS No.: 1708251-24-4
M. Wt: 312.329
InChI Key: SRBCTBOOEISBRQ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are part of many biologically active compounds and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes . For example, 3-aryl-5-propyl-1,2,4-oxadiazole can be synthesized by the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole .


Molecular Structure Analysis

1,2,4-Oxadiazoles have four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles can vary depending on the substituents on the ring. For instance, the bromine-containing 1,3,4-oxadiazoles can undergo substitution reactions to introduce other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-oxadiazole derivative would depend on its structure and substituents. For instance, N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a solid with a molecular weight of 191.66 .

Scientific Research Applications

Synthesis and Characterization

Synthesis Methods and Structural Characterization Various methods for the synthesis and structural characterization of compounds related to methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate have been explored. For instance, the synthesis of novel pyrazole-3-carboxylate derivatives from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate and their subsequent transformation into substituted 1,3,4-oxadiazoles and 5-amino pyrazole-4-carboxylate derivatives have been reported. These compounds were characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectra, ensuring their structural integrity (Siddiqui et al., 2013). Furthermore, the synthesis of novel pyrazole integrated 1,3,4-oxadiazoles has been described, demonstrating the versatility in synthesizing related compounds. These were characterized by analytical and spectral methods, underlining the importance of thorough analysis in confirming the structures of such complex molecules (Ningaiah et al., 2014).

Biological Applications

Antimicrobial Activities The antimicrobial properties of related compounds have been a significant area of research. Various novel oxadiazoles and pyrazoles, including those with benzofuran moieties, have been synthesized and their antibacterial and antifungal activities against various organisms such as Gram-positive, Gram-negative bacteria, and fungi have been evaluated, showcasing their potential in medical applications (N. Siddiqui et al., 2013; N. P. Rai et al., 2009).

Insecticidal Activities Studies have also been conducted on the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings. These compounds have shown promising insecticidal activities against pests such as the diamondback moth, suggesting their potential use in agricultural pest control (Qi et al., 2014).

Pharmacological Evaluation The pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives has been explored, with studies focusing on toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide valuable insights into the medicinal applications of these compounds, emphasizing their role in drug discovery and development (M. Faheem, 2018).

Mechanism of Action

    Target of Action

    Pyrazoles and oxadiazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities

    Mode of Action

    The mode of action of pyrazoles and oxadiazoles often involves interactions with enzymes or receptors in the body, leading to changes in cellular processes

    Biochemical Pathways

    Pyrazoles and oxadiazoles can affect various biochemical pathways depending on their specific structures and targets

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific structure. Pyrazoles and oxadiazoles can have diverse ADME properties

    Result of Action

    The molecular and cellular effects of a compound depend on its specific targets and mode of action. Pyrazoles and oxadiazoles can have diverse effects

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole derivative would depend on its structure and substituents. For instance, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has hazard statements H302-H315-H319-H332-H335 .

Future Directions

The future directions in the research of 1,2,4-oxadiazoles could involve the design of new chemical entities with potential anti-infective activity . The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance .

Properties

IUPAC Name

methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-3-4-14-17-15(19-23-14)11-5-7-12(8-6-11)20-10-9-13(18-20)16(21)22-2/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBCTBOOEISBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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